molecular formula C8H13F2NO2 B582402 Tert-butyl 3,3-difluoroazetidine-1-carboxylate CAS No. 1255666-59-1

Tert-butyl 3,3-difluoroazetidine-1-carboxylate

Cat. No. B582402
M. Wt: 193.194
InChI Key: GJXFELMSTZXKLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBC is used in the metal-free C3-alkoxycarbonylation of quinoxalin-2 (1H)-ones, demonstrating its utility in synthesizing quinoxaline-3-carboxylates, a key structural motif in bioactive natural products and synthetic drugs.


Molecular Structure Analysis

The molecular formula of TBC is C8H13F2NO2 . It has a 3,3-difluoroazetidine core, which is a type of azetidine, a class of organic compounds that contain a saturated three-membered heterocycle with one nitrogen atom .


Physical And Chemical Properties Analysis

TBC has a molecular weight of 193.19 g/mol . It has a topological polar surface area of 29.5 Ų, a complexity of 215, and a XLogP3-AA of 1.6 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Synthetic Chemistry Applications

  • Facilitating Chemical Synthesis : Tert-butyl 3,3-difluoroazetidine-1-carboxylate is employed in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, demonstrating its utility in synthesizing quinoxaline-3-carboxylates, a key structural motif in bioactive natural products and synthetic drugs (Xie et al., 2019).
  • Intermediate for mTOR Targeted PROTAC Molecule : It plays a critical role as an intermediate in the synthesis of an mTOR targeted PROTAC molecule, highlighting its significance in the development of targeted therapeutics (Zhang et al., 2022).

Medicinal Chemistry Applications

  • Antibacterial Agent Synthesis : This compound is utilized in the synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, showing potential as antibacterial agents. One derivative exhibited significant activity against Pseudomonas aeruginosa, underscoring the compound's role in developing new antibacterial drugs (Song et al., 2009).

Material Science Applications

  • Corrosion Inhibition : Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a derivative of tert-butyl 3,3-difluoroazetidine-1-carboxylate, has been investigated for its anticorrosive behavior on carbon steel in HCl solution, demonstrating significant corrosion inhibition efficiency. This indicates its potential application in protecting metals against corrosion in industrial settings (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 3,3-difluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXFELMSTZXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164448
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-difluoroazetidine-1-carboxylate

CAS RN

1255666-59-1
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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